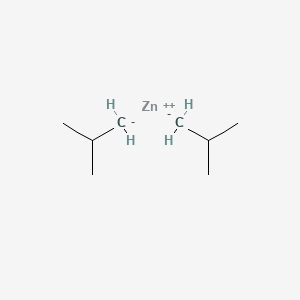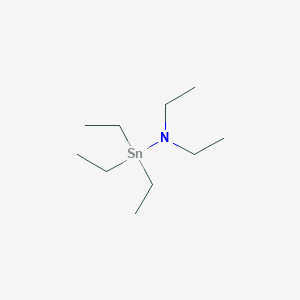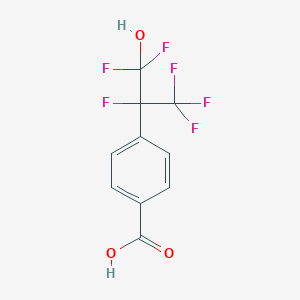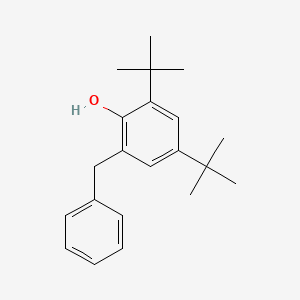
zinc;2-methanidylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-methanidylpropane is a chemical compound that features zinc coordinated with a 2-methanidylpropane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2-methanidylpropane typically involves the reaction of zinc salts with 2-methanidylpropane under controlled conditions. Commonly used zinc salts include zinc chloride, zinc nitrate, and zinc acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar zinc salts and 2-methanidylpropane. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Zinc;2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The 2-methanidylpropane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other organic ligands and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes.
Scientific Research Applications
Zinc;2-methanidylpropane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme function and metal ion transport.
Medicine: Research is ongoing into its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, including nanomaterials and coatings.
Mechanism of Action
The mechanism of action of zinc;2-methanidylpropane involves its interaction with molecular targets such as enzymes and cellular receptors. The zinc ion plays a crucial role in stabilizing the structure of proteins and facilitating catalytic reactions. The 2-methanidylpropane ligand can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Zinc oxide (ZnO): A widely used compound with applications in materials science and medicine.
Zinc chloride (ZnCl2): Commonly used in organic synthesis and industrial processes.
Zinc nitrate (Zn(NO3)2): Used in various chemical reactions and as a precursor for other zinc compounds.
Uniqueness: Zinc;2-methanidylpropane is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other zinc compounds
Properties
CAS No. |
1854-19-9 |
|---|---|
Molecular Formula |
C8H18Zn |
Molecular Weight |
179.6 g/mol |
IUPAC Name |
zinc;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
ABIAVOPWHAWUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)


![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)



![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
